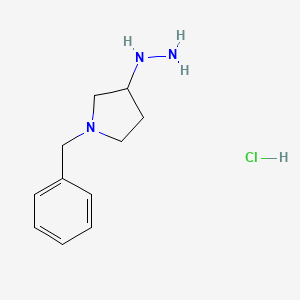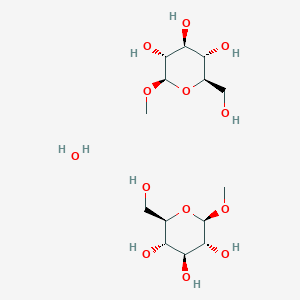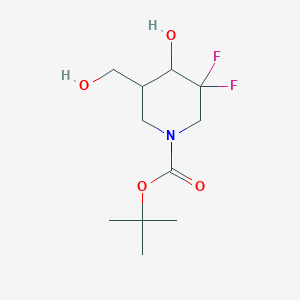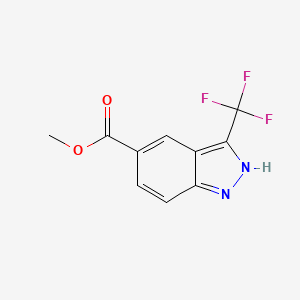
(r)-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one is a compound belonging to the azetidin-2-one family, which is a four-membered cyclic lactam. Azetidin-2-ones are recognized for their significant role as building blocks in the synthesis of various organic molecules, including β-lactam antibiotics . The unique structure of azetidin-2-ones, characterized by the strain energy associated with the four-membered ring, makes them versatile intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one typically involves the formation of the azetidin-2-one ring followed by the introduction of the benzyloxy and cyclopentylmethyl groups. One common synthetic route involves the cyclization of suitable precursors under specific reaction conditions. For instance, the radical anions of azetidin-2-ones can be generated by UV-irradiation in the presence of triethylamine, leading to ring-splitting and subsequent formation of the desired compound . Industrial production methods may involve optimized reaction conditions and the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The benzyloxy and cyclopentylmethyl groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include UV-irradiation, triethylamine, and other standard organic reagents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its role in the synthesis of β-lactam antibiotics highlights its importance in medicinal chemistry.
Mécanisme D'action
The mechanism of action of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one involves the interaction of its azetidin-2-one ring with specific molecular targets. The strain energy associated with the four-membered ring facilitates selective bond cleavage and subsequent transformations. This reactivity is exploited in various synthetic methodologies to produce diverse structural types of target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the azetidin-2-one ring.
Comparaison Avec Des Composés Similaires
Similar compounds to ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one include other azetidin-2-ones with different substituents. These compounds share the common four-membered cyclic lactam structure but differ in their substituent groups, which impart unique properties and reactivities. Examples of similar compounds include:
- Azetidin-2-one derivatives with aromatic substituents.
- Azetidin-2-one derivatives with aliphatic substituents.
- β-lactam antibiotics with varying side chains . The uniqueness of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one lies in its specific substituent groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3R)-3-(cyclopentylmethyl)-1-phenylmethoxyazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16-15(10-13-6-4-5-7-13)11-17(16)19-12-14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKIMORMCNMCNO-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CN(C2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H]2CN(C2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate](/img/structure/B8113367.png)
![5-O-tert-butyl 7-O-ethyl (4S,7R)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate](/img/structure/B8113372.png)
![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)





![5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID](/img/structure/B8113420.png)




